4'-tert-Butylacetophenone CAS number 943-27-1
4'-tert-Butylacetophenone CAS number 943-27-1
An In-depth Technical Guide to 4'-tert-Butylacetophenone (CAS 943-27-1)
This document provides a comprehensive technical overview of 4'-tert-Butylacetophenone, a para-substituted acetophenone derivative. It is intended for researchers, chemists, and professionals in the fields of organic synthesis, materials science, and drug development. This guide covers its chemical and physical properties, synthesis protocols, key applications, and safety information.
4'-tert-Butylacetophenone is a clear, colorless to pale yellow liquid at room temperature, characterized by a sweet, floral odor.[1] It is soluble in organic solvents like alcohol and ether but has limited solubility in water.[1][2]
Physical and Chemical Properties
The key physicochemical properties of 4'-tert-Butylacetophenone are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 943-27-1 | [3] |
| Molecular Formula | C₁₂H₁₆O | [2][3] |
| Molecular Weight | 176.25 g/mol | [3][4] |
| Appearance | Clear colorless to pale yellow liquid | [1][3] |
| Melting Point | 17-18 °C (dimorphic) | [2][3] |
| Boiling Point | 107-108 °C at 5 mmHg | [2][3] |
| 252-254 °C at 760 mmHg (estimated) | [5] | |
| Density | 0.964 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.520 - 1.521 | [2][3][6] |
| Flash Point | 86 °F (30 °C) | [2][5] |
| Water Solubility | Insoluble / 50 mg/L at 25 °C (est.) | [1][2][5] |
| logP (o/w) | 3.18 - 3.58 | [5][7][8] |
| Vapor Pressure | 0.0141 - 0.0186 mmHg at 25 °C | [2][8] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 4'-tert-Butylacetophenone. Various spectroscopic techniques have been used to analyze this compound.
| Spectrum Type | Availability / Source |
| ¹H NMR | Available[4][9] |
| ¹³C NMR | Available[10] |
| Mass Spectrometry (GC-MS) | Available[4] |
| Infrared (IR) Spectroscopy | Available[4] |
| Raman Spectroscopy | Available[4] |
Synthesis and Manufacturing
The primary industrial synthesis of 4'-tert-Butylacetophenone is achieved via the Friedel-Crafts acylation of tert-butylbenzene.[7][11] This electrophilic aromatic substitution reaction typically uses an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7][11][12]
General Synthesis Workflow
The diagram below illustrates the general workflow for the Friedel-Crafts acylation synthesis of 4'-tert-Butylacetophenone.
Caption: Synthesis workflow for 4'-tert-Butylacetophenone.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 4'-tert-Butylacetophenone based on established procedures.[6]
Materials:
-
Anhydrous aluminum chloride (514 g, 3.85 mol)
-
Carbon tetrachloride (2 L)
-
Acetyl chloride (302 g, 3.85 mol)
-
tert-Butylbenzene (469 g, 3.5 mol)
-
Ice (1.7 kg)
-
35% Hydrochloric acid (150 mL)
-
Water (500 mL)
Procedure:
-
Reaction Setup: A suitable reaction vessel is charged with 2 liters of carbon tetrachloride and 514 g (3.85 mol) of anhydrous aluminum chloride. The mixture is stirred vigorously.
-
Addition of Acetyl Chloride: The mixture is cooled to below 10 °C. 302 g (3.85 mol) of acetyl chloride is added over a period of 1 hour, maintaining the temperature below 10 °C.
-
Addition of tert-Butylbenzene: The reaction mixture is further cooled to below 5 °C. 469 g (3.5 mol) of tert-butylbenzene is then added slowly over a period of 3 hours, ensuring the temperature remains below 5 °C.[6]
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional hour without external cooling, allowing it to slowly warm.
-
Workup (Quenching): The reaction mixture is carefully poured into a separate vessel containing a mixture of 1.7 kg of ice, 500 mL of water, and 150 mL of 35% hydrochloric acid.[6]
-
Separation and Neutralization: The organic phase is separated using a separatory funnel. It is then washed with water until neutral and subsequently dried over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Isolation: The solvent (carbon tetrachloride) is removed by distillation. The remaining crude product is 4'-tert-Butylacetophenone.[6]
Applications and Research Interest
4'-tert-Butylacetophenone serves as a key intermediate in various chemical syntheses and has applications in the fragrance industry.
Logical Relationships in Synthesis
The compound is a building block for more complex molecules. Its role as a synthetic intermediate is visualized below.
Caption: Applications of 4'-tert-Butylacetophenone.
Its primary applications include:
-
Fragrance and Perfumery: Due to its sweet, floral scent, it is used as a fragrance ingredient in various consumer products.[1][4]
-
Pharmaceutical Intermediates: It is an impurity (Impurity B) that arises during the synthesis of the antihistamine drug Ebastine.[3][13] It is also a precursor for synthesizing other molecules of pharmaceutical interest, such as 4-tert-butylphenylacetic acid.[14]
-
Organic Synthesis: It is used as a starting material for the synthesis of other organic compounds, such as 2-pyridone derivatives.[3][13][15]
Safety and Handling
4'-tert-Butylacetophenone is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation.[16][17] Proper safety precautions must be observed during handling and storage.
Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictograms | GHS02 (Flammable) | |
| Signal Word | Warning | [16] |
| Hazard Statements | H226: Flammable liquid and vapor. | |
| Causes skin irritation. | [16] | |
| Causes serious eye irritation. | [16] | |
| May cause respiratory irritation. | [16][17] | |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [17] |
| P233: Keep container tightly closed. | ||
| P240: Ground/bond container and receiving equipment. | ||
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [17] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a flammables area. | [16] |
| Incompatible Materials | Strong bases, strong acids, oxidizing agents. | [16] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a chemical fume hood. | [16] |
References
- 1. CAS 943-27-1: 4′-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 4'-tert-Butylacetophenone | 943-27-1 [chemicalbook.com]
- 4. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. 4'-tert-Butylacetophenone(943-27-1) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. 傅-克酰基化反应 [sigmaaldrich.com]
- 13. 4'-tert-Butylacetophenone CAS#: 943-27-1 [m.chemicalbook.com]
- 14. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 15. 4'-tert-Butylacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 16. fishersci.com [fishersci.com]
- 17. 4'-tert-Butylacetophenone, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
